molecular formula C33H38O8 B11614578 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-ethoxyphenyl 3-methoxybenzoate

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-ethoxyphenyl 3-methoxybenzoate

Cat. No.: B11614578
M. Wt: 562.6 g/mol
InChI Key: MKMDHEHRNYIKBC-UHFFFAOYSA-N
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Description

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-ethoxyphenyl 3-methoxybenzoate is a complex organic compound characterized by its unique structure, which includes multiple hydroxy and methoxy groups, as well as a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-ethoxyphenyl 3-methoxybenzoate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an active methylene compound such as dimedone (5,5-dimethylcyclohexan-1,3-dione) reacts with an aldehyde or ketone in the presence of a base . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization from solvents like chloroform-methanol mixtures are commonly employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-ethoxyphenyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-ethoxyphenyl 3-methoxybenzoate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-2-ethoxyphenyl 3-methoxybenzoate is unique due to its combination of hydroxy, methoxy, and ethoxy groups, as well as its cyclohexenone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

Molecular Formula

C33H38O8

Molecular Weight

562.6 g/mol

IUPAC Name

[4-[bis(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-2-ethoxyphenyl] 3-methoxybenzoate

InChI

InChI=1S/C33H38O8/c1-7-40-27-14-19(11-12-26(27)41-31(38)20-9-8-10-21(13-20)39-6)28(29-22(34)15-32(2,3)16-23(29)35)30-24(36)17-33(4,5)18-25(30)37/h8-14,28,34,36H,7,15-18H2,1-6H3

InChI Key

MKMDHEHRNYIKBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=C(CC(CC2=O)(C)C)O)C3=C(CC(CC3=O)(C)C)O)OC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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